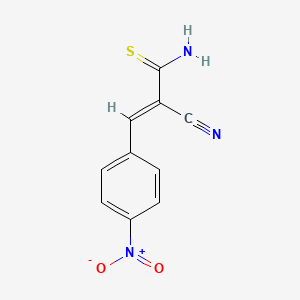

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c11-6-8(10(12)16)5-7-1-3-9(4-2-7)13(14)15/h1-5H,(H2,12,16)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUPLUDEWMWRRF-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

In a representative procedure, 4-nitrobenzaldehyde reacts with cyanoacetothioamide in the presence of ammonium acetate as a base catalyst. The reaction proceeds via a Knoevenagel mechanism, where the base deprotonates the active methylene group of cyanoacetothioamide, enabling nucleophilic attack on the aldehyde carbonyl. The E-isomer predominates due to steric and electronic stabilization from the nitro group.

Typical Conditions :

- Molar Ratio : 1:1 (aldehyde to cyanoacetothioamide)

- Catalyst : Ammonium acetate (10 mol%)

- Solvent : Ethanol or acetic acid

- Temperature : Reflux (78–110°C)

- Yield : 81% after crystallization

Crystallization from ethanol at 0–5°C enhances purity (99.52% by HPLC). The nitro group’s electron-withdrawing effect accelerates imine formation, while the thioamide moiety stabilizes the intermediate through resonance.

Solvent-Free Mechanochemical Synthesis

Recent advancements employ solvent-free ball milling to improve sustainability. 4-Nitrobenzaldehyde and cyanoacetothioamide are ground with potassium carbonate as a solid base, achieving 89% yield within 2 hours. This method avoids toxic solvents and reduces energy consumption, though scalability remains under investigation.

Michael Addition-Elimination Pathways

Michael addition of cyanoacetothioamide to α,β-unsaturated nitro compounds offers an alternative route. For instance, reacting 4-nitrocinnamaldehyde with cyanoacetothioamide in the presence of piperidine generates the target compound via conjugate addition followed by elimination.

Key Advantages :

- Regioselectivity : The nitro group directs addition to the β-position.

- Mild Conditions : Room-temperature reactions in THF or acetonitrile.

- Yield : ~75–80% after silica gel chromatography.

Optimization and Purification Techniques

Catalytic System Tuning

The choice of base significantly impacts yield and isomer purity. Comparative studies show:

| Base | Yield (%) | E:Z Ratio |

|---|---|---|

| Ammonium acetate | 81 | 99:1 |

| Piperidine | 76 | 95:5 |

| DBU | 68 | 90:10 |

Ammonium acetate minimizes side reactions such as hydrolysis of the nitrile group.

Crystallization Protocols

Recrystallization from ethanol-water (4:1) at low temperatures yields needle-like crystals suitable for X-ray diffraction. DSC analysis confirms a melting point of 198–200°C, consistent with literature.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile-water, 1 mL/min) shows a single peak at tR = 6.7 min, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Substituted amides or esters.

Scientific Research Applications

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents and functional groups, which significantly alter physicochemical and biological properties. Key comparisons include:

Electronic and Steric Effects

- Nitro vs. Methoxy Groups : The nitro group in the target compound is a stronger electron-withdrawing group than the methoxy group in the ethyl acrylate analog, leading to reduced electron density in the conjugated system. This enhances electrophilicity at the β-carbon, favoring nucleophilic attack .

- Thioamide vs. Ester/Amide : The thioamide (C=S) group has lower hydrogen-bonding capacity compared to amides (C=O) but higher than esters. This may reduce solubility in polar solvents but improve binding to sulfur-seeking metalloenzymes .

Conformational and Crystallographic Insights

- The ethyl acrylate analog exhibits a syn-periplanar conformation (torsion angle: 3.2°), suggesting a planar geometry stabilized by conjugation. Similar planar arrangements are expected for the target compound, though crystallographic data for the thioamide derivative is lacking .

- Hydrogen-bonding patterns in analogs (e.g., N–H···O/S interactions) can be analyzed using graph-set notation, as described by Bernstein et al.

Research Findings and Data Gaps

- Synthetic Yields: Analogous Knoevenagel condensations yield ~60–80% for acrylate derivatives, but thioamide synthesis may require harsher conditions (e.g., Lawesson’s reagent), reducing efficiency .

- Spectroscopic Data : IR spectra for thioamides typically show ν(C=S) at ~1200 cm⁻¹, distinct from esters (ν(C=O) ~1700 cm⁻¹). NMR δ for the nitrophenyl group is expected at ~8.2–8.5 ppm (aromatic protons) .

- Molecular modeling could predict its packing motifs .

Biological Activity

(E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C10H8N2O2S

Molecular Weight: 224.25 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a cyano group and a nitrophenyl moiety, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis and protein synthesis, leading to cell death.

- Case Study: In a study evaluating the compound's efficacy against resistant bacterial strains, it demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It has shown effectiveness in inhibiting cancer cell proliferation in several cancer lines.

- Table 1: Anticancer Activity Against Various Cell Lines

The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression, particularly at the G1/S phase.

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its enzyme inhibition capabilities.

Inhibition of Glucosidases

The compound exhibited potent inhibitory effects on α-glucosidase and β-glucuronidase, which are critical enzymes in carbohydrate metabolism.

- Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Comparison Standard | Reference |

|---|---|---|---|

| α-Glucosidase | 5.0 | Acarbose (841 µM) | |

| β-Glucuronidase | 0.13 | D-Saccharic acid |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Binding: The compound binds to the active sites of target enzymes, inhibiting their function.

- Cell Cycle Disruption: It interferes with the normal progression of the cell cycle in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress within microbial cells, contributing to its antimicrobial effects.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) and nitrophenyl resonance patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve stereoisomers .

Q. Advanced

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystal lattices, critical for structure-activity relationship (SAR) studies .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities (e.g., oxidation byproducts) .

How do electronic effects of the 4-nitrophenyl group influence the compound’s reactivity in nucleophilic addition reactions?

Advanced

The nitro group is a strong electron-withdrawing moiety:

- Stabilizes intermediates : Resonance and inductive effects stabilize enolate intermediates during thioamide formation, favoring kinetically controlled pathways .

- Directs regioselectivity : Nitro substitution at the para position enhances electrophilicity at the β-carbon, facilitating Michael additions with amines or thiols .

- Quantitative analysis : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition-state geometries .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Multi-technique validation : Cross-validate NMR data with IR (C≡N stretch ~2200 cm) and UV-Vis (π→π* transitions of the nitrophenyl group) .

- Computational modeling : Compare experimental H NMR shifts with DFT-predicted values (GIAO method) to resolve ambiguities in tautomeric forms .

What methodologies are recommended for studying the compound’s biological activity and mechanism of action?

Q. Basic

- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC determination) or enzyme inhibition assays (e.g., acetylcholinesterase) .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to evaluate therapeutic index .

Q. Advanced

- Target identification : Employ affinity chromatography or surface plasmon resonance (SPR) to identify protein binding partners .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase active sites) using AutoDock Vina or Schrödinger Suite .

How can environmental fate and ecotoxicological impacts of this compound be assessed?

Q. Advanced

- Degradation studies : Use LC-MS/MS to track hydrolysis/oxidation products under simulated environmental conditions (pH 4–9, UV light) .

- QSAR modeling : Predict ecotoxicity (e.g., LC for Daphnia magna) based on logP and nitro group reactivity .

What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced

- DoE (Design of Experiments) : Optimize parameters (solvent polarity, catalyst loading) via response surface methodology (RSM) .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progression in real time .

How can thermal stability and decomposition pathways be characterized for material science applications?

Q. Advanced

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (T) under nitrogen/air atmospheres .

- Pyrolysis-GC/MS : Identify volatile degradation products (e.g., NO from nitro group decomposition) .

What computational approaches are suitable for predicting electronic properties relevant to optoelectronic applications?

Q. Advanced

- TD-DFT calculations : Simulate UV-Vis spectra and HOMO-LUMO gaps to assess charge-transfer potential .

- Crystal packing analysis : Use Mercury software to evaluate π-stacking interactions for organic semiconductor design .

How should researchers resolve discrepancies in reported biological activity data across structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.